Cas no 1798431-50-1 ((all-Z)-6,9,12,15,18-Heneicosapentaenoic Acid N-Succinimide)

(all-Z)-6,9,12,15,18-Heneicosapentaenoic Acid N-Succinimide 化学的及び物理的性質
名前と識別子
-
- (all-Z)-6,9,12,15,18-Heneicosapentaenoic Acid N-Succinimide
-
(all-Z)-6,9,12,15,18-Heneicosapentaenoic Acid N-Succinimide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | H245620-25mg |
(all-Z)-6,9,12,15,18-Heneicosapentaenoic Acid N-Succinimide |
1798431-50-1 | 25mg |
$1918.00 | 2023-05-18 | ||
TRC | H245620-10mg |
(all-Z)-6,9,12,15,18-Heneicosapentaenoic Acid N-Succinimide |
1798431-50-1 | 10mg |
$ 800.00 | 2023-09-07 | ||
AN HUI ZE SHENG Technology Co., Ltd. | H245620-25mg |
(all-Z)-6,9,12,15,18-Heneicosapentaenoic Acid N-Succinimide |
1798431-50-1 | 25mg |
¥15400.00 | 2023-09-15 | ||
TRC | H245620-2.5mg |
(all-Z)-6,9,12,15,18-Heneicosapentaenoic Acid N-Succinimide |
1798431-50-1 | 2.5mg |
$253.00 | 2023-05-18 | ||
AN HUI ZE SHENG Technology Co., Ltd. | H245620-2.5mg |
(all-Z)-6,9,12,15,18-Heneicosapentaenoic Acid N-Succinimide |
1798431-50-1 | 2.5mg |
¥1925.00 | 2023-09-15 |
(all-Z)-6,9,12,15,18-Heneicosapentaenoic Acid N-Succinimide 関連文献
-
Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
-
Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
-
Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
-
Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
-
Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
-
Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
-
Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
-
Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
-
Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956
-
Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
(all-Z)-6,9,12,15,18-Heneicosapentaenoic Acid N-Succinimideに関する追加情報
Research Brief on (all-Z)-6,9,12,15,18-Heneicosapentaenoic Acid N-Succinimide (CAS: 1798431-50-1)
The compound (all-Z)-6,9,12,15,18-Heneicosapentaenoic Acid N-Succinimide (CAS: 1798431-50-1) has recently gained attention in chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This highly unsaturated fatty acid derivative, containing five cis-configured double bonds, serves as a crucial intermediate in the synthesis of bioactive lipid conjugates and targeted drug delivery systems.
Recent studies have focused on the compound's role as a reactive ester for protein modification, particularly in the development of fatty-acid modified biologics. The N-succinimide ester moiety enables efficient conjugation with primary amines, making it valuable for creating stable amide linkages with lysine residues or N-termini of proteins and peptides. This property has been exploited in novel drug delivery platforms where controlled lipidation enhances pharmacokinetic profiles.
In 2023, a breakthrough study published in Nature Chemical Biology demonstrated the compound's application in creating long-acting cytokine derivatives. Researchers conjugated (all-Z)-6,9,12,15,18-Heneicosapentaenoic Acid N-Succinimide to interleukin-2, resulting in a modified cytokine with improved serum half-life while maintaining biological activity. The extended fatty acid chain provided enhanced albumin binding, a strategy that could be applicable to other therapeutic proteins.
The compound's unique fatty acid structure also shows promise in anti-inflammatory applications. A 2024 study in Journal of Medicinal Chemistry reported its incorporation into resolvin analogs, where the extended polyunsaturated chain improved binding affinity to specialized pro-resolving mediator receptors. This suggests potential applications in chronic inflammatory conditions where conventional therapies show limited efficacy.
From a chemical synthesis perspective, recent advances have improved the production efficiency of 1798431-50-1. A 2023 Organic Process Research & Development publication detailed an optimized large-scale synthesis route with improved yield (78%) and purity (>98%), addressing previous challenges in isolating the geometrically pure all-Z isomer. This development is crucial for enabling broader research applications and potential clinical translation.
Ongoing research is exploring the compound's utility in targeted cancer therapies. Preliminary data presented at the 2024 AACR Annual Meeting showed promising results when the fatty acid was conjugated to antibody fragments, creating tumor-targeting conjugates with improved tissue penetration. The extended polyunsaturated chain appears to facilitate membrane incorporation and intracellular delivery of therapeutic payloads.
As research continues, (all-Z)-6,9,12,15,18-Heneicosapentaenoic Acid N-Succinimide represents a versatile tool in chemical biology with applications spanning from fundamental protein modification studies to advanced therapeutic development. Its unique combination of chemical reactivity and biological properties positions it as a valuable building block in next-generation bioconjugate therapeutics.
1798431-50-1 ((all-Z)-6,9,12,15,18-Heneicosapentaenoic Acid N-Succinimide) Related Products
- 1189653-33-5(4-(2-Fluoro-4-nitrophenoxy)piperidine hydrochloride)
- 863512-27-0(N-4-({2-2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-ylethyl}sulfamoyl)phenylacetamide)
- 274-49-7(Imidazo[1,5-a]pyrazine)
- 852439-96-4(5-2-(azepan-1-yl)-2-oxoethyl-1-phenyl-1H,4H,5H-pyrazolo3,4-dpyrimidin-4-one)
- 1177278-07-7(N-[3-(1H-imidazol-1-yl)propyl]-4-methoxy-7-methyl-1,3-benzothiazol-2-amine)
- 20328-15-8(3-Methylisoxazole-4-carboxylic Acid Ethyl Ester)
- 120877-65-8(3-(2-isocyanatoethyl)pyridine)
- 2580217-71-4(4,4-difluoroazocan-5-ol hydrochloride)
- 2171240-75-6((2S)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3-hydroxypropanoic acid)
- 2549038-70-0(3-chloro-4-{1-(2,2,2-trifluoroethyl)azetidin-3-yloxy}pyridine)




